molecular formula C20H27N5O5 B11283254 Pentyl 5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Pentyl 5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11283254
M. Wt: 417.5 g/mol
InChI Key: MTDMFQCQDZYRFH-UHFFFAOYSA-N
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Description

PENTYL 5-METHYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound featuring a tetrazolo[1,5-a]pyrimidine core with a trimethoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PENTYL 5-METHYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include 2,4,5-trimethoxybenzaldehyde and various pyrimidine derivatives. Key steps in the synthesis may involve:

    Condensation Reactions: Formation of the tetrazolo[1,5-a]pyrimidine core through cyclization reactions.

    Esterification: Introduction of the pentyl ester group under acidic or basic conditions.

    Functional Group Transformations: Methoxylation and methylation reactions to introduce the trimethoxyphenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

PENTYL 5-METHYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the effects of tetrazolo[1,5-a]pyrimidine derivatives on cellular processes.

    Chemical Biology: The compound can serve as a probe to investigate biological pathways and molecular interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of PENTYL 5-METHYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The tetrazolo[1,5-a]pyrimidine core may also play a role in binding to specific sites on proteins or nucleic acids, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications.

Uniqueness

PENTYL 5-METHYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its combination of a tetrazolo[1,5-a]pyrimidine core and a trimethoxyphenyl group, which confer distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C20H27N5O5

Molecular Weight

417.5 g/mol

IUPAC Name

pentyl 5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H27N5O5/c1-6-7-8-9-30-19(26)17-12(2)21-20-22-23-24-25(20)18(17)13-10-15(28-4)16(29-5)11-14(13)27-3/h10-11,18H,6-9H2,1-5H3,(H,21,22,24)

InChI Key

MTDMFQCQDZYRFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=C(NC2=NN=NN2C1C3=CC(=C(C=C3OC)OC)OC)C

Origin of Product

United States

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